1H,1H-perfluoropentan-1-ol

Descripción

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds that have garnered significant attention due to their widespread use and persistence in the environment. mdpi.com These compounds are characterized by a fully or partially fluorinated carbon chain, which imparts properties such as thermal and chemical stability. mdpi.com

1H,1H-Perfluoropentan-1-ol is classified as a fluorotelomer alcohol (FTOH). uevora.pt FTOHs are a subgroup of PFAS characterized by a perfluorinated carbon chain attached to a two-carbon unfluorinated segment ending in a hydroxyl group (-OH). uevora.ptaccustandard.com Specifically, this compound is also referred to as 4:1 FTOH, indicating a four-carbon fluorinated chain and a one-carbon unfluorinated segment containing the alcohol group. uevora.pt These compounds are often used as raw materials in various industrial applications due to their water and oil repellent characteristics. accustandard.com

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| CAS Number | 355-28-2 scbt.comchemicalbook.com |

| Molecular Formula | C5H3F9O scbt.com |

| Molecular Weight | 250.06 g/mol scbt.com |

| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonafluoro-1-pentanol sigmaaldrich.cn |

| Synonyms | (Perfluorobutyl)methanol, 1H,1H-Perfluoro-1-pentanol scbt.com |

Significance in Fluorine Chemistry

The field of fluorine chemistry focuses on the synthesis and application of compounds containing fluorine atoms. The unique properties of the carbon-fluorine bond, such as its high strength and polarity, lead to the development of materials with exceptional characteristics. nih.gov

This compound and other polyfluorinated alcohols serve as crucial building blocks in the synthesis of fluoropolymers. fluorine1.ru These polymers are known for their high thermal stability, chemical resistance, and low surface energy. fluorine1.ru The introduction of fluorinated fragments into macromolecular systems can significantly enhance the properties of the resulting materials. fluorine1.ru For instance, fluorinated alcohols can be incorporated into polymers like polyamides, polyesters, and polyurethanes to improve their mechanical strength and heat resistance. fluorine1.ru The development of new methods to introduce fluorine atoms into organic molecules has been fundamental to the advancement of fluoropolymer chemistry. fluorine1.ru

The unique properties of fluorinated compounds make them valuable in advanced materials science. oatext.com Fluoropolymers derived from precursors like this compound find applications in diverse, high-demand industries such as aerospace, electronics, and healthcare. hpst.cz These materials are used to create water-resistant building materials, durable interior surfaces for transportation, and even implantable medical devices. hpst.cz The ability to tailor the properties of polymers by incorporating fluorinated segments allows for the creation of advanced materials with specific functionalities for a wide range of technological applications. fluorine1.ru Research in this area continues to explore new ways to utilize the distinct characteristics of fluorinated compounds for the development of innovative materials.

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless liquid coreychem.com |

| Boiling Point | 110-111 °C coreychem.comexfluor.com |

| Density | 1.664 g/cm³ (Predicted) coreychem.com |

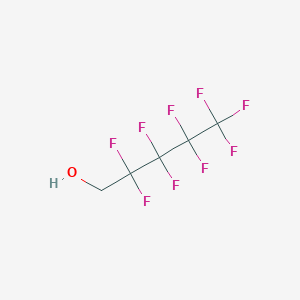

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9O/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h15H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRIQFXPYMVWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CH2OH, C5H3F9O | |

| Record name | 1-Pentanol, 2,2,3,3,4,4,5,5,5-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880129 | |

| Record name | 1H,1H-Perfluoro-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-28-2 | |

| Record name | 1H,1H-Perfluoro-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Nonafluoropentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for 1h,1h Perfluoropentan 1 Ol

Established Synthetic Pathways for Fluoroalcohols

The synthesis of fluoroalcohols is generally achieved through several established methodologies. A primary industrial method involves the telomerization of fluoroalkenes, such as tetrafluoroethylene, which produces perfluoroalkyl iodides. These intermediates are then reacted with ethylene and subsequently hydrolyzed to yield 1H,1H,2H,2H-perfluoroalkan-1-ols of the general formula F(CF₂)nCH₂CH₂OH. google.com

Another significant pathway is the radical telomerization of vinylidene fluoride (B91410) (VDF) using a chain transfer agent. nih.gov For instance, the telomerization of VDF with 2-mercaptoethanol can produce hydroxyl-terminated fluorinated telomers. nih.gov The choice of initiator for these radical reactions can vary, including thermal initiators like di-tert-butyl peroxide or photochemical methods. nih.govresearchgate.net

Additionally, functional liquid fluoroelastomers can be synthesized from terpolymers of vinylidene fluoride (VDF), tetrafluoroethylene (TFE), and hexafluoropropylene (HFP). nih.gov Through oxidative degradation, a carboxyl-terminated fluoroelastomer is produced, which can then be reduced to a hydroxyl-terminated version using reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov

Specific Synthesis of 1H,1H-Perfluoropentan-1-ol

The specific synthesis of this compound and related structures like 2-(perfluorobutyl)ethanol typically involves the hydrolysis or alcoholysis of a precursor molecule.

A common laboratory and industrial route to produce perfluoroalkyl ethanols involves a two-step process starting from a perfluoroalkyl ethyl iodide. google.com

Esterification : Perfluoroalkyl ethyl iodide is heated with a carboxylate salt, such as potassium benzoate, in an alcoholic solvent like isopropanol. This reaction typically occurs in a pressure-resistant reactor at elevated temperatures (e.g., 180°C) for several hours. google.com

Saponification/Alcoholysis : The resulting perfluoroalkyl ethyl ester is then treated with a base, such as potassium hydroxide (KOH), in a mixed alcohol-water solvent system (e.g., methanol/water) at room temperature to yield the final perfluoroalkyl ethanol product. google.com

An alternative approach involves the reduction of a corresponding perfluorinated carboxylic acid or its ester, such as ethyl perfluoropentanoate, using a suitable reducing agent.

Table 1: Reaction Conditions for a Two-Step Synthesis of Perfluoroalkyl Ethanols

| Step | Reactants | Solvent | Temperature | Duration | Product |

| Esterification | Perfluoro butyl iodoethane, Potassium benzoate | Isopropanol | 180°C | 8 hours | Phenylformic acid perfluoro butyl ethyl ester |

| Alcoholysis | Phenylformic acid perfluoro butyl ethyl ester, KOH | Methanol, Water | Room Temp. | 10 hours | Perfluorobutyl ethanol |

Data derived from a patented preparation method for perfluoroalkyl ethanols. google.com

To optimize the yield in esterification reactions like the Fischer esterification, a large excess of the alcohol reactant is often used to shift the chemical equilibrium toward the product side. masterorganicchemistry.com Another strategy is the removal of water as it is formed, which can be accomplished using a Dean-Stark apparatus, preventing the reverse hydrolysis reaction and driving the formation of the ester. masterorganicchemistry.com

The purification of fluorinated alcohols often requires specialized techniques to remove impurities such as perfluoroalkanoic acids or their esters. One patented method involves heating the crude fluorinated alcohol to at least 175°C in the presence of water and a base additive. google.com This process chemically converts the impurities into more easily separable compounds like 1H-perfluoroalkanes. google.com Following this treatment, the purified alcohol can be separated by washing with water (or dilute acid/base) and subsequent vacuum drying. google.com For volatile compounds like this compound, distillation is a common final purification step. youtube.com

Derivatization Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group of this compound is the primary site for chemical modification, allowing for the synthesis of a wide array of derivative compounds.

Esterification is a fundamental derivatization reaction for this compound. This can be achieved through several methods, including the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. Pentafluorophenyl (PFP) esters are notable active esters that are less susceptible to spontaneous hydrolysis compared to other active esters, making them useful in peptide synthesis and bioconjugation. wikipedia.org They can be synthesized by coupling a carboxylic acid with pentafluorophenol. nih.gov

Table 2: Examples of Esterification Reactions

| Alcohol | Acylating Agent | Catalyst/Conditions | Resulting Ester Class |

| This compound | Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄), Heat | Perfluoropentyl ester |

| This compound | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Perfluoropentyl ester |

| Pentafluorophenol | Carboxylic Acid (R-COOH) | Electrochemical Coupling | Pentafluorophenyl ester |

The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. fluorine1.ruwikipedia.org This reaction involves a two-step process:

Deprotonation : The fluoroalcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide ion (RO⁻). masterorganicchemistry.comtransformationtutoring.com This alkoxide is a potent nucleophile.

Nucleophilic Substitution : The resulting fluoroalkoxide then reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) or a sulfonate ester (e.g., tosylate) in an Sₙ2 reaction to form the ether. wikipedia.orgmasterorganicchemistry.com

For the Williamson ether synthesis, primary alkyl halides are preferred because secondary and tertiary halides are more prone to undergo elimination reactions, reducing the ether yield. wikipedia.orgmasterorganicchemistry.com The reaction can also be performed intramolecularly if the alcohol and the halide are part of the same molecule, leading to the formation of cyclic ethers. libretexts.org

Table 3: Reactants for Williamson Ether Synthesis

| Fluoroalcohol | Base | Alkylating Agent | Product |

| This compound | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 1H,1H-Perfluoropentyl methyl ether |

| This compound | Potassium Hydride (KH) | Ethyl Bromide (CH₃CH₂Br) | 1H,1H-Perfluoropentyl ethyl ether |

| This compound | Sodium Hydride (NaH) | Benzyl Bromide (C₆H₅CH₂Br) | 1H,1H-Perfluoropentyl benzyl ether |

Substitution Reactions (e.g., Alkyl Halide Formation)

The hydroxyl group of this compound, like that of other primary alcohols, can be substituted to form a variety of compounds, most notably alkyl halides. This transformation is a critical step for further functionalization, as the resulting halide is a much better leaving group than the original hydroxyl group. The conversion to alkyl halides, such as 1-chloro- or 1-bromo-2,2,3,3,4,4,5,5,5-nonafluoropentane, is typically achieved by reaction with halogenating agents.

Common reagents for this conversion include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. These reagents are preferred for primary alcohols as they tend to minimize carbocation rearrangements, which are a concern in reactions involving strong acids like HCl or HBr. umich.edupressbooks.pub The reaction with thionyl chloride in the presence of a base like pyridine proceeds efficiently, producing the alkyl chloride, sulfur dioxide, and pyridinium chloride. umich.edu

| Target Alkyl Halide | Reagent | Byproducts | Typical Mechanism |

|---|---|---|---|

| Alkyl Chloride (R-Cl) | Thionyl Chloride (SOCl₂) | SO₂, HCl | SN2 |

| Alkyl Bromide (R-Br) | Phosphorus Tribromide (PBr₃) | H₃PO₃ | SN2 |

| Alkyl Iodide (R-I) | Phosphorus Triiodide (P₃, often formed in situ from P and I₂) | H₃PO₃ | SN2 |

Nucleophilic Substitution Mechanisms (SN1, SN2)

The conversion of this compound to an alkyl halide proceeds via a nucleophilic substitution pathway. The specific mechanism, either SN1 (unimolecular) or SN2 (bimolecular), is dictated by the structure of the alcohol. organic-chemistry.org As this compound is a primary alcohol, its substitution reactions predominantly follow the SN2 mechanism . youtube.comulethbridge.ca

The SN2 mechanism is a single-step, concerted process where the incoming nucleophile (e.g., a halide ion) attacks the electrophilic α-carbon from the backside relative to the leaving group. masterorganicchemistry.commsu.edulibretexts.org In the case of the alcohol, the hydroxyl group (-OH) is a poor leaving group. Reagents like SOCl₂ or PBr₃ first react with the hydroxyl group to convert it into a much better leaving group (e.g., a chlorosulfite ester or a bromophosphite ester). ulethbridge.ca Subsequently, the halide nucleophile attacks the carbon, displacing the leaving group and resulting in an inversion of stereochemistry at the α-carbon. ulethbridge.calibretexts.org

An SN1 mechanism, which involves the formation of a carbocation intermediate, is highly disfavored for this compound for two primary reasons:

Primary Substrate: Primary carbocations are inherently unstable. youtube.com

Electronic Effect: The strong electron-withdrawing inductive effect of the perfluorobutyl (C₄F₉) group destabilizes the adjacent carbon, making the formation of a positive charge (carbocation) extremely unfavorable.

Therefore, the SN2 pathway is the exclusive mechanism for the nucleophilic substitution of this fluorinated alcohol under typical conditions. youtube.comulethbridge.ca

Functionalization for Polymer Integration

This compound is a valuable building block for creating fluorinated polymers. rsc.org By incorporating the C₄F₉CH₂O- moiety into a polymer backbone or as a side chain, the resulting material can gain desirable properties such as low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability. nih.gov

Introduction into Polyphosphazenes

Polyphosphazenes are polymers with a flexible inorganic backbone of alternating phosphorus and nitrogen atoms (-[N=P]-). The properties of these polymers can be extensively tailored by attaching different organic side groups to the phosphorus atoms.

The most common method for this functionalization is the macromolecular substitution of poly(dichlorophosphazene), (NPCl₂)n. umich.edu The chlorine atoms on the polymer backbone are highly reactive towards nucleophiles. The sodium salt (alkoxide) of this compound, prepared by reacting the alcohol with a strong base like sodium hydride, can act as a nucleophile to displace the chlorine atoms. This reaction yields a stable poly(fluoroalkoxyphosphazene). researchgate.net

The reaction is typically carried out in a suitable solvent like tetrahydrofuran or dioxane. dtic.mil To enhance reaction rates and achieve complete substitution, phase-transfer catalysts such as tetra-n-butylammonium bromide or crown ethers may be employed. researchgate.net These catalysts help to bring the nucleophilic alkoxide into the organic phase where the polymer is dissolved. researchgate.net The degree of substitution can be controlled, allowing for the synthesis of polymers with mixed side groups by sequential addition of different nucleophiles. researchgate.net

Incorporation into Polyurethanes and Polyamides

Fluorinated alcohols are frequently used to modify the properties of polyurethanes. mdpi.commdpi.com Polyurethanes are synthesized through the polyaddition reaction of diols with diisocyanates. rsc.org this compound, being a monofunctional alcohol, can be used as a chain-capping agent. nih.gov When introduced into the polymerization reaction, it reacts with isocyanate (-NCO) groups to form a terminal urethane linkage, effectively controlling the molecular weight of the polymer.

The primary purpose of this incorporation is to modify the surface properties of the polyurethane. nih.gov The low-surface-energy perfluoroalkyl chains have a strong tendency to migrate to the polymer-air interface, creating a fluorinated surface that is highly hydrophobic and oleophobic. nih.gov This is achieved while the bulk properties of the polyurethane remain largely unchanged. nih.gov

A known challenge in synthesizing these materials is the reduced nucleophilicity of fluorinated alcohols compared to their non-fluorinated counterparts, a result of the electron-withdrawing nature of the perfluoroalkyl chain. uab.cat This can lead to slower reaction rates with isocyanates, sometimes necessitating the use of catalysts like triethylamine or dibutyltin dilaurate (DBTDL) and higher reaction temperatures to ensure complete conversion. uab.catresearchgate.net

While direct incorporation into polyamides (formed from diamines and dicarboxylic acids) is not typical for an alcohol, this compound can be used as a precursor to synthesize monomers containing pendant fluorinated side chains for subsequent polymerization into specialized polyamides or other polymers.

| Polymer Type | Role of Alcohol Derivative | Reaction Type | Resulting Structure |

|---|---|---|---|

| Polyphosphazene | Side-group precursor (as sodium alkoxide) | Nucleophilic Substitution | Polymer with -O-CH₂(CF₂)₃CF₃ side chains |

| Polyurethane | Chain-capping agent | Addition to isocyanate | Polymer with -O-CH₂(CF₂)₃CF₃ end-groups |

Catalytic Aspects in Synthesis and Derivatization

Catalysis plays a significant role in the efficient synthesis and derivatization of this compound.

In substitution reactions , while reagents like SOCl₂ may not always require a separate catalyst, the addition of a base like pyridine is common to neutralize the HCl byproduct and drive the reaction to completion. umich.edu For conversions using hydrogen halides, acid catalysis is inherent to the mechanism, as protonation of the hydroxyl group is the first step to forming a good leaving group (water).

For the synthesis of poly(fluoroalkoxyphosphazenes) , phase-transfer catalysts are often crucial. researchgate.net Catalysts like tetra-n-butylammonium bromide facilitate the transfer of the sodium fluoroalkoxide from a solid phase or an immiscible polar phase into the organic phase containing the poly(dichlorophosphazene), thereby accelerating the substitution reaction and enabling milder reaction conditions. researchgate.net

In the synthesis of fluorinated polyurethanes , the reduced reactivity of the fluorinated alcohol often necessitates catalysis. uab.cat Tertiary amines such as triethylamine or organometallic compounds like dibutyltin dilaurate (DBTDL) are commonly used to activate the reaction between the alcohol's hydroxyl group and the isocyanate group, ensuring high yields and complete polymerization. uab.catresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 1h,1h Perfluoropentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For fluorinated compounds, multinuclear NMR experiments, including ¹H, ¹⁹F, and ¹³C, provide a comprehensive picture of the molecular architecture.

The proton (¹H) NMR spectrum of 1H,1H-perfluoropentan-1-ol is relatively simple, providing key information about the protons in the molecule. The spectrum is characterized by two main signals corresponding to the methylene (-CH₂-) and hydroxyl (-OH) protons.

The protons of the -CH₂- group are adjacent to a highly electronegative -CF₂- group, which deshields them, causing their signal to appear downfield. chemistrysteps.comlibretexts.org This signal is split into a triplet due to coupling with the two equivalent fluorine atoms on the adjacent carbon (a ³JHF coupling). The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on factors like solvent, concentration, and temperature. The addition of deuterium oxide (D₂O) can be used to confirm this signal, as the hydroxyl proton will exchange with deuterium, causing the peak to disappear from the spectrum. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- | ~ 3.5 - 4.5 | Triplet (t) | ³JHF ≈ 12-15 |

Note: Data are estimated based on typical values for protons adjacent to fluorinated carbons and hydroxyl groups.

Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org It also features a very wide range of chemical shifts, which typically results in a well-resolved spectrum with minimal signal overlap, even for complex molecules. wikipedia.orgjeolusa.com

For this compound (CF₃-CF₂-CF₂-CF₂-CH₂OH), four distinct signals are expected, corresponding to the four chemically non-equivalent fluorine environments.

CF₃ group: The terminal trifluoromethyl group typically appears in the range of -80 to -82 ppm and is expected to be a triplet due to coupling with the adjacent -CF₂- group.

-CF₂- groups: The three methylene fluoride (B91410) groups will appear at different chemical shifts, generally in the range of -110 to -130 ppm. alfa-chemistry.com The -CF₂- group adjacent to the -CH₂OH group will be split into a triplet by the two protons. The other -CF₂- groups will exhibit more complex splitting patterns (multiplets) due to coupling with fluorine atoms on neighboring carbons.

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm vs. CFCl₃) | Expected Multiplicity |

|---|---|---|

| C F₃-CF₂-CF₂-CF₂-CH₂OH | ~ -81 | Triplet (t) |

| CF₃-CF₂-CF₂-C F₂-CH₂OH | ~ -122 | Multiplet (m) |

| CF₃-C F₂-CF₂-CF₂-CH₂OH | ~ -124 | Multiplet (m) |

Note: Chemical shifts are estimated based on typical values for perfluoroalkyl chains. alfa-chemistry.comnsf.gov

The proton-decoupled ¹³C NMR spectrum of this compound provides direct information about the carbon skeleton. However, the interpretation is complicated by the presence of strong one-bond (¹JCF) and multi-bond (ⁿJCF) carbon-fluorine couplings, which cause the signals to be split into multiplets. blogspot.commagritek.com This splitting can sometimes make the signals for fluorinated carbons difficult to detect due to the distribution of their intensity across multiple lines. blogspot.com

Five signals are expected for the five unique carbon atoms in the molecule. The -CH₂OH carbon signal will appear downfield due to the attached oxygen. The carbons of the perfluoroalkyl chain will be significantly affected by the attached fluorine atoms, appearing as complex multiplets. Specialized techniques like Attached Proton Test (APT) can be more useful than DEPT for determining the number of fluorines attached to each carbon, especially when dealing with the wide frequency ranges of ¹⁹F signals. jeol.com

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| C H₂OH | ~ 55 - 65 | Triplet (due to ²JCF) |

| -C F₂-CH₂OH | ~ 110 - 125 | Complex Multiplet |

| -C F₂-CF₂-CH₂OH | ~ 110 - 125 | Complex Multiplet |

| -C F₂-CF₂-CF₂-CH₂OH | ~ 110 - 125 | Complex Multiplet |

| C F₃- | ~ 115 - 120 | Complex Multiplet |

Note: Data are estimated based on general principles of ¹³C NMR for fluorinated compounds. researchgate.netlibretexts.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by establishing correlations between different nuclei. jeol.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a correlation between the -CH₂- protons and the -OH proton, provided the rate of proton exchange for the hydroxyl group is not too rapid.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment establishes one-bond correlations. For this compound, it would show a clear cross-peak connecting the ¹H signal of the -CH₂- group to the ¹³C signal of the same carbon, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations over two to three bonds and is crucial for piecing together the molecular framework. Key expected correlations include a cross-peak between the protons of the -CH₂- group and the carbon of the adjacent -CF₂- group.

HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space proximity between nuclei. A ¹H-¹⁹F HOESY could show a correlation between the -CH₂- protons and the fluorine atoms on the adjacent -CF₂- group, providing further confirmation of the structure. nih.gov

Quantitative NMR (qNMR) is a reliable method for determining the purity or concentration of a substance without needing an identical reference standard for the analyte. rsc.orgdiva-portal.org The signal area in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal. diva-portal.org

For this compound, both ¹H and ¹⁹F qNMR can be employed.

¹H qNMR: The purity can be calculated by integrating the well-defined triplet of the -CH₂- protons and comparing this integral to that of a known amount of a certified internal standard. acs.org

¹⁹F qNMR: This is often the preferred method for fluorinated compounds. rsc.orgresearchgate.net The advantages include the high sensitivity of the ¹⁹F nucleus, the wide chemical shift range that minimizes the chance of signal overlap with impurities, and the absence of background interference from the sample matrix or solvents. diva-portal.orgresearchgate.net Any of the well-resolved fluorine signals can be integrated and compared against a fluorinated internal standard of known purity and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. innovatechlabs.com The IR spectrum of this compound is distinguished by characteristic absorptions for the hydroxyl, alkyl, and carbon-fluorine bonds.

The most prominent feature is a strong, broad absorption band in the 3200-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. libretexts.orgupi.edu The C-H stretching vibrations of the -CH₂- group appear around 2900-3000 cm⁻¹. The most intense absorptions in the spectrum are typically found in the fingerprint region, between 1000 and 1300 cm⁻¹, and are attributed to the C-F stretching modes of the perfluoroalkyl chain. upi.edu A strong C-O stretching vibration for the primary alcohol is also expected. spectroscopyonline.com

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3200 - 3400 | O-H stretch (H-bonded) | Strong, Broad |

| 2900 - 3000 | C-H stretch | Medium |

| 1000 - 1300 | C-F stretch | Very Strong |

Note: Frequencies are approximate and based on characteristic values for the respective functional groups.

Identification of Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups and vibrational characteristics of a molecule. A molecule composed of N atoms has 3N-6 fundamental vibrational modes (or 3N-5 for linear molecules). For this compound (C₅H₃F₉O), which has 18 atoms, a total of 3(18) - 6 = 48 normal vibrational modes are expected. These modes include stretching, bending, scissoring, rocking, and twisting motions of the atomic bonds. libretexts.orgmsu.edu

The IR spectrum of this compound is dominated by absorptions corresponding to its distinct chemical bonds. The most characteristic vibrational modes are the O-H, C-H, C-O, and C-F stretching frequencies. The highly electronegative perfluorobutyl (C₄F₉) group exerts a strong inductive effect, which influences the vibrational frequencies of adjacent bonds, particularly the O-H and C-H stretching modes.

Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretching | R-OH | 3200 - 3600 | Broad band, indicative of hydrogen bonding. The frequency is sensitive to concentration and molecular environment. |

| C-H Stretching | -CH₂- | 2850 - 3000 | Typically appears as two distinct peaks for symmetric and asymmetric stretching. |

| C-O Stretching | Primary Alcohol | 1050 - 1250 | Strong absorption. Its position can be influenced by coupling with C-C vibrations. |

| C-F Stretching | R-CF₂, R-CF₃ | 1000 - 1400 | Very strong and often complex absorptions due to the numerous C-F bonds. |

| CH₂ Bending | -CH₂- | 1400 - 1480 | Scissoring and rocking vibrations. |

This table presents generalized frequency ranges. Specific values for this compound require experimental measurement.

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding significantly influences the physical and spectroscopic properties of alcohols. In fluorinated alcohols, the strong electron-withdrawing nature of the fluorine atoms increases the acidity of the hydroxyl proton, making these compounds potent hydrogen-bond donors. nih.gov Conversely, the electron density on the oxygen atom is reduced, weakening its ability to act as a hydrogen-bond acceptor. nih.gov

This behavior is clearly observable in the IR spectrum:

Intermolecular Hydrogen Bonding : In the condensed phase (liquid or solid), this compound molecules form intermolecular O-H···O hydrogen bonds. This interaction weakens the O-H bond, causing the corresponding stretching vibration (ν(O-H)) to shift to a lower frequency (a "red shift"). nih.gov This shift is accompanied by a significant broadening of the absorption band, a hallmark of hydrogen-bonded systems.

Intramolecular Hydrogen Bonding : The possibility of intramolecular O-H···F hydrogen bonding also exists in fluorinated alcohols, which can influence the conformational profile of the molecule. nih.gov Such interactions, if present, would be detectable through detailed analysis of the O-H stretching region of the IR spectrum, often appearing as a sharper, less shifted band compared to the intermolecularly bonded O-H. The formation of these intramolecular bonds is highly dependent on the molecular geometry and the stability of the resulting ring-like structure. nih.gov

Spectroscopic studies on similar fluorinated alcohols have demonstrated that fluorination effectively modifies the development of hydrogen bond networks. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

Fragmentation Pathways and Molecular Ion Detection

Upon electron ionization (EI), a molecule of this compound (molecular weight: 250.06 g/mol ) forms a high-energy molecular ion (M⁺·). scbt.com For primary alcohols, this molecular ion is often unstable and may be of very low abundance or completely absent in the mass spectrum. libretexts.org The M⁺· ion readily undergoes fragmentation through several characteristic pathways. chemguide.co.uklibretexts.org

Key fragmentation pathways for this compound (C₄F₉CH₂OH) include:

Alpha (α)-Cleavage : This is a dominant fragmentation pathway for primary alcohols and involves the cleavage of the C-C bond adjacent to the oxygen atom. creative-proteomics.com This results in the loss of the perfluorobutyl radical (·C₄F₉) and the formation of a resonance-stabilized hydroxymethyl cation ([CH₂OH]⁺).

Beta (β)-Cleavage : Cleavage of the C-C bond beta to the hydroxyl group can lead to the loss of a hydroxymethyl radical (·CH₂OH) and the formation of the perfluorobutyl cation ([C₄F₉]⁺).

Loss of Neutral Molecules : The elimination of small, stable neutral molecules is common. For alcohols, the loss of a water molecule (H₂O) can occur, leading to a fragment ion at M-18. For fluorinated compounds, the loss of hydrogen fluoride (HF) can also be observed, resulting in a fragment at M-20.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (Mass/Charge Ratio) | Ion Formula | Fragmentation Pathway |

|---|---|---|

| 250 | [C₅H₃F₉O]⁺· | Molecular Ion (M⁺·) |

| 231 | [C₅H₂F₈O]⁺ | Loss of HF (M-19) is unlikely, loss of F is more common. |

| 219 | [C₄F₉]⁺ | β-Cleavage (Loss of ·CH₂OH) |

| 169 | [C₃F₇]⁺ | Further fragmentation of [C₄F₉]⁺ |

| 119 | [C₂F₅]⁺ | Further fragmentation of [C₄F₉]⁺ |

| 69 | [CF₃]⁺ | Further fragmentation |

This table is based on established fragmentation principles for alcohols and fluorinated compounds. The relative abundance of each peak depends on the ionization energy and the stability of the resulting ions.

Advanced Spectroscopic Techniques

Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) is an experimental method used to determine the geometric structure of molecules in the gaseous state, free from the influence of intermolecular forces present in liquids or solids. wikipedia.org In a GED experiment, a high-energy beam of electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine molecular parameters. osti.gov

For this compound, a GED study would provide precise measurements of:

Bond Lengths : C-C, C-O, C-H, and C-F bond distances.

Bond Angles : Key angles such as ∠C-C-O, ∠F-C-F, and ∠H-C-H.

This data would be invaluable for understanding the conformational preferences of the molecule in the gas phase, including the orientation of the perfluorobutyl chain relative to the hydroxymethyl group, and for providing evidence of any potential intramolecular O-H···F hydrogen bonding.

X-ray Diffraction (Solid State Analysis)

Single-crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This method requires a well-ordered single crystal of the compound. mdpi.com

An X-ray diffraction analysis of this compound would yield a detailed structural model, providing:

Exact Bond Lengths and Angles : Highly accurate measurements of all bond distances and angles in the solid-state conformation.

Crystal Packing : Information on how the molecules are arranged within the crystal lattice.

Intermolecular Interactions : A precise map of the hydrogen-bonding network. This would include the exact distances and angles of the O-H···O bonds connecting adjacent molecules, offering unambiguous insight into the strength and geometry of these crucial interactions. researchgate.net

This technique would provide the ultimate confirmation of the molecule's structure and its supramolecular assembly in the solid phase.

Applications and Functionalization in Advanced Materials Science

Integration into Polymeric Systems

The incorporation of fluorinated compounds like 1H,1H-perfluoropentan-1-ol into polymer structures is a key strategy for developing materials with enhanced properties. The presence of the perfluorinated tail can lead to improved thermal stability, chemical inertness, and specific surface characteristics such as water and oil repellency.

Fluorinated polyurethanes are a class of polymers known for their excellent chemical resistance, thermal stability, and low surface energy. researchgate.net These properties are achieved by incorporating fluorine-containing monomers into the polyurethane backbone. researchgate.net this compound can theoretically be used as a monofunctional alcohol in the synthesis of fluorinated polyurethanes. In this role, it would act as a chain-capping agent, controlling the molecular weight of the polymer and introducing perfluoroalkyl chains at the ends of the polyurethane chains. This would effectively bring the low-surface-energy fluorinated groups to the surface of the material. The general reaction involves the condensation of diisocyanates with polyols, and the inclusion of a fluorinated alcohol like this compound would compete with the diol to react with the isocyanate groups.

Similar to polyurethanes, the properties of polyesters can be significantly enhanced by the incorporation of fluorine. The development of fluorinated polyesters often involves the use of fluorinated diols or diacids in the polymerization reaction. While direct evidence of the use of this compound in polyester synthesis is limited in publicly available research, it could theoretically be used to modify the surface of polyester materials. For instance, it could be used in a post-polymerization surface treatment or as a co-monomer in specific polyester formulations designed to have tailored surface properties. The introduction of the perfluoropentyl group would be expected to lower the surface energy and increase the hydrophobicity of the resulting polyester.

Role in Lubricant Formulations

Fluorinated compounds are highly valued in the lubricant industry for their thermal stability, chemical inertness, and ability to form effective lubricating films under extreme conditions.

Zinc Dialkyl Dithiophosphates (ZDDPs) are widely used as anti-wear and antioxidant additives in engine oils. The synthesis of fluorinated ZDDPs is an area of research aimed at improving the performance of these additives. While specific studies detailing the use of this compound in the synthesis of ZDDPs are not prominent, the general synthetic route for ZDDPs involves the reaction of an alcohol with phosphorus pentasulfide, followed by neutralization with zinc oxide. By using a fluorinated alcohol such as this compound in the initial step, a fluorinated dialkyldithiophosphoric acid could be produced, which would then be converted to the corresponding fluorinated ZDDP. The presence of fluorine in the alkyl chains of the ZDDP molecule could enhance its thermal stability and modify its interaction with metal surfaces, potentially leading to improved anti-wear performance.

Dispersants are crucial lubricant additives that prevent the agglomeration of soot and sludge, keeping engine components clean. The development of fluorine-containing dispersants is a strategy to enhance their thermal stability and chemical resistance. Although detailed research on the specific use of this compound for this purpose is not widely published, it could be envisioned as a building block for such additives. For example, the perfluoropentyl group from this compound could be attached to the backbone of a dispersant polymer. This could be achieved by reacting the alcohol with a suitable functional group on the dispersant molecule. The resulting fluorinated dispersant would be expected to exhibit enhanced performance in high-temperature applications due to the stability of the carbon-fluorine bond.

Novel Solvent Systems

Fluorinated alcohols are recognized for their distinct solvent properties, which can be advantageous in various chemical processes. However, specific data on this compound's role in novel solvent systems is not extensively documented.

Use in Bioconjugation Development

Bioconjugation, the process of linking biomolecules to other molecules, often requires specific solvent conditions to ensure the stability and reactivity of the biological components. While fluorinated solvents can offer unique environments for such reactions, there is currently a lack of specific research detailing the use of this compound as a solvent system in bioconjugation development.

Solvent Effects on Biomolecule Conformation

The conformation of biomolecules is crucial for their function and can be significantly influenced by the surrounding solvent. The unique properties of fluorinated alcohols can lead to different interactions with biomolecules compared to traditional solvents. However, specific studies on the effects of this compound on the conformation of biomolecules have not been prominently reported in the available scientific literature.

Catalytic Solvent Properties

Applications in Nanotechnology

Nanotechnology is a rapidly advancing field where the surface functionalization of nanomaterials is key to their application.

Functionalization of Nanodiamonds

Nanodiamonds are carbon-based nanomaterials with a wide range of potential applications in bioimaging, drug delivery, and sensing. researchgate.netnih.govsigmaaldrich.com Their surfaces can be functionalized with various chemical groups to enhance their properties and allow for the attachment of biomolecules. Common functionalization strategies include oxidation to introduce carboxylic acid groups, which can then be used for further reactions such as amidation or esterification. nih.govsigmaaldrich.com While the functionalization of nanodiamonds is a broad area of research, there is no specific mention in the reviewed literature of this compound being used for this purpose. General methods for creating fluorinated nanodiamond surfaces involve treatment with fluorine gas mixtures or sulfur hexafluoride plasma. researchgate.net

Theoretical and Computational Studies of 1h,1h Perfluoropentan 1 Ol

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms provides valuable insights into the transformation and fate of chemical compounds. For 1H,1H-perfluoropentan-1-ol, theoretical studies are crucial for understanding its environmental degradation and potential atmospheric interactions.

Degradation Pathways

While specific theoretical studies on the degradation pathways of this compound are not extensively available in the reviewed literature, the degradation of structurally similar fluorotelomer alcohols (FTOHs) has been investigated. These studies can provide a basis for understanding the likely degradation pathways of this compound.

The primary atmospheric degradation pathway for FTOHs is initiated by the hydroxyl (OH) radical. researchgate.net This reaction typically proceeds via hydrogen abstraction from the CH2 group adjacent to the hydroxyl functionality. researchgate.net For this compound (CF3(CF2)3CH2OH), the analogous reaction would be:

CF3(CF2)3CH2OH + •OH → CF3(CF2)3CH•OH + H2O

This initial step forms a perfluoroalkyl-substituted hydroxyethyl (B10761427) radical. Subsequent reactions with atmospheric oxygen (O2) would lead to the formation of a peroxy radical:

CF3(CF2)3CH•OH + O2 → CF3(CF2)3CH(OO•)OH

The fate of this peroxy radical is complex and can lead to the formation of various degradation products, including perfluorinated carboxylic acids (PFCAs), which are of significant environmental concern. The specific mechanisms and product distributions would require detailed quantum mechanical calculations.

A theoretical study on the thermal decomposition of 1-pentanol (B3423595) and its isomers has been conducted, providing insights into high-temperature degradation pathways. researchgate.netnih.gov While not a fluorinated compound, this research highlights the complexity of alcohol decomposition, which involves multiple competing channels such as C-C and C-O bond dissociation and dehydration. nih.govuoa.gr Similar computational approaches, like CBS-QB3 calculations and RRKM/master equation simulations, could be applied to elucidate the high-temperature degradation of this compound. researchgate.netnih.gov

Table 1: Plausible Initial Steps in the Atmospheric Degradation of this compound

| Reactants | Proposed Intermediate | Reaction Type |

| CF3(CF2)3CH2OH + •OH | CF3(CF2)3CH•OH | Hydrogen Abstraction |

| CF3(CF2)3CH•OH + O2 | CF3(CF2)3CH(OO•)OH | Peroxy Radical Formation |

This table presents hypothetical initial reactions based on studies of similar compounds. Specific rate constants and branching ratios for this compound would require dedicated computational modeling.

Nucleation Phenomena

Nucleation is the initial process in the formation of a new thermodynamic phase. In the context of atmospheric science, the nucleation of volatile organic compounds can lead to the formation of aerosols, which have significant impacts on climate and air quality.

Direct computational studies on the nucleation phenomena of this compound are scarce in the existing literature. However, experimental and theoretical work on the nucleation of other alcohols, such as n-butanol, n-pentanol, and their isomers, has been performed. nih.gov These studies often employ laminar flow diffusion chambers to measure nucleation rates and compare them with predictions from classical nucleation theory (CNT) and other models. nih.gov The molecular content of critical clusters in these experiments was found to be between 35 and 80 molecules. nih.gov

Molecular dynamics (MD) simulations are a powerful tool for investigating nucleation at the molecular level. u-tokyo.ac.jp Large-scale MD simulations have been used to study homogeneous vapor-to-liquid nucleation of Lennard-Jones fluids, providing insights into nucleation rates and critical cluster sizes. u-tokyo.ac.jp Such computational approaches could be applied to this compound to understand its potential for aerosol formation. These simulations would require an accurate force field that can describe the intermolecular interactions of this fluorinated alcohol.

Table 2: Comparison of Theoretical Nucleation Models for Higher n-Alcohols

| Theory | Average Ratio of Experimental to Theoretical Nucleation Rate |

| Classical Nucleation Theory (CNT) | 1.5 x 10^3 |

| Self-Consistency Corrected Classical Theory (SCC) | 0.2 x 10^-1 |

| Hale's Scaled Model of CNT | 0.7 x 10^-1 |

Data adapted from Hyvärinen et al. (2004) for n-butanol, n-pentanol, n-hexanol, n-heptanol, and n-octanol. nih.gov These values illustrate the typical agreement between experimental data and theoretical models for non-fluorinated alcohols and highlight the need for specific studies on fluorinated compounds like this compound.

Development of Force Fields for Fluorinated Systems

The accuracy of molecular dynamics simulations heavily relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system of atoms. nih.gov The development of accurate force fields for fluorinated systems is an active area of research due to the unique properties conferred by fluorine atoms, such as high electronegativity and low polarizability.

Several widely used force fields, such as CHARMM and OPLS-AA, have been extended to include parameters for a variety of organic molecules, including some fluorinated compounds. nih.govnih.govbiorxiv.orgucsb.edusemanticscholar.orgchemrxiv.orgyoutube.commiami.eduresearchgate.net The parameterization process typically involves fitting to a combination of quantum mechanical calculations and experimental data. biorxiv.orgucsb.edu

For fluorinated alcohols, the OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) force field has been noted to include parameters for 1H,1H-perfluoroalcohols in the GROMACS software package. osti.gov The development of these parameters would have involved quantum mechanical calculations to determine partial charges and torsional parameters, and fitting to experimental data like liquid densities and heats of vaporization to refine the non-bonded parameters. ucsb.edusemanticscholar.org

The CHARMM General Force Field (CGenFF) is another widely used force field for small molecules. nih.govchemrxiv.orgyoutube.com Its parameterization relies on an analogy-based approach, where parameters are assigned based on the similarity to existing atom types. The accuracy of CGenFF is therefore dependent on the diversity of the training set. chemrxiv.org The development of robust parameters for this compound within the CHARMM framework would likely require its inclusion in an expanded training set with dedicated quantum mechanical calculations for its specific chemical connectivities. chemrxiv.org

Table 3: Common Approaches in Force Field Development for Fluorinated Compounds

| Force Field Component | Typical Source of Target Data | Computational/Experimental Method |

| Bond Stretching | Quantum Mechanics | Geometry Optimization, Vibrational Frequency Calculation |

| Angle Bending | Quantum Mechanics | Geometry Optimization, Vibrational Frequency Calculation |

| Torsional (Dihedral) Angles | Quantum Mechanics | Potential Energy Surface Scans |

| Non-bonded (van der Waals) | Experimental Data | Liquid Density, Heat of Vaporization |

| Non-bonded (Electrostatic) | Quantum Mechanics | Electrostatic Potential Fitting (e.g., RESP, CHELPG) |

This table summarizes the general methodologies used in the development of force fields. The specific details can vary between different force fields and research groups.

Research Gaps and Future Directions

Development of Sustainable Synthesis Routes

The synthesis of fluorinated compounds, including 1H,1H-perfluoropentan-1-ol, has traditionally relied on methods that may not align with modern principles of green chemistry. tandfonline.com A significant research gap exists in the development of sustainable and environmentally benign synthesis routes for this and other fluorotelomer alcohols (FTOHs).

Future research should prioritize the following areas:

Alternative Fluorinating Agents: Traditional methods often employ hazardous reagents like hydrogen fluoride (B91410) (HF). tandfonline.com Research into milder, more selective, and safer fluorinating agents is crucial.

Catalytic Methods: The development of efficient catalytic systems, such as those using transition metals, could reduce waste, lower energy requirements, and improve atom economy. mdpi.com Iron(III) fluorinated porphyrins, for example, have been explored for greener catalysis reactions. mdpi.com

Renewable Feedstocks: Investigation into synthesizing fluorinated alcohols from renewable starting materials would represent a major advancement in sustainability.

Solvent Reduction and Alternative Energy Sources: Exploring solvent-free reaction conditions or the use of greener solvents (e.g., water, ethanol) can drastically reduce the environmental impact. mdpi.commdpi.com Furthermore, the application of alternative energy sources like microwave irradiation or ultrasonication has shown promise in accelerating reactions and increasing yields in a more energy-efficient manner. mdpi.commdpi.comfrontiersin.org

A comparative table of traditional versus potential green synthesis approaches highlights the necessary shift in methodology.

| Feature | Traditional Synthesis Methods | Green Chemistry Approaches |

| Reagents | Often hazardous (e.g., HF, SbF₃) tandfonline.com | Milder, safer fluorinating agents; recyclable catalysts mdpi.com |

| Energy | High-temperature reactions | Microwave-assisted or ultrasonic synthesis; catalytic routes mdpi.comfrontiersin.org |

| Solvents | Use of volatile organic compounds (VOCs) | Green solvents (water, ethanol) or solvent-free conditions mdpi.com |

| Byproducts | Significant generation of hazardous waste | High atom economy, reduced waste streams |

| Lifecycle | Linear economy model | Circular economy principles; use of renewable feedstocks |

Comprehensive Environmental Impact Assessment

While it is known that FTOHs are precursors to persistent and bioaccumulative perfluorocarboxylic acids (PFCAs), a comprehensive life cycle assessment for this compound is lacking. nih.govalsglobal.com Its physicochemical properties, such as volatility, suggest the potential for long-range atmospheric transport, where it can degrade into more persistent PFCAs. ny.govpublish.csiro.auresearchgate.net

Key research gaps include:

Complete Degradation Pathways: The full range of biotic and abiotic degradation pathways in various environmental compartments (soil, water, air) is not completely understood. ny.govpurdue.edu While atmospheric oxidation by hydroxyl (˙OH) radicals is a known pathway, terrestrial and aquatic transformations require more detailed study. ny.govrsc.org

Ecotoxicity of Metabolites: There is a need for a thorough ecotoxicological evaluation of not just the parent compound but also its intermediate and terminal degradation products.

Bioaccumulation Potential: The potential for this compound and its metabolites to bioaccumulate in different trophic levels needs to be quantified.

Source Apportionment: Understanding its release from consumer and industrial products throughout their lifecycle is critical for assessing environmental exposure. nih.govscispace.com

Future work must focus on integrated modeling and empirical studies to create a full environmental risk profile, from production and use to final disposal and degradation. nih.gov

Advanced Spectroscopic Characterization of Environmental Metabolites

Identifying the transient and terminal metabolites of this compound in complex environmental matrices presents a significant analytical challenge. nih.gov The resilience of some carbon-fluorine bonds makes microbial degradation particularly complex to monitor. nih.gov While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used, there are still gaps in our ability to perform comprehensive, non-targeted analysis. nih.govnih.gov

Future research should leverage advanced analytical techniques:

High-Resolution Mass Spectrometry (HRMS): This can aid in the identification of novel and unexpected transformation products in various environmental samples. nih.gov

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: As a fluorine-specific technique, ¹⁹F-NMR is exceptionally powerful for identifying and quantifying fluorinated metabolites without the need for reference standards for every compound. nih.govosti.govacs.orgnih.gov It can provide a complete fluorine mass balance, tracking the element from the parent compound to its various degradation products, including inorganic fluoride. acs.orgnih.gov

Combined Spectroscopic Approaches: A synergistic approach combining NMR, HRMS, and chromatography is essential for the unambiguous structural elucidation of metabolites. osti.govacs.org

The table below summarizes the strengths of each technique for metabolite characterization.

| Analytical Technique | Key Strengths for Metabolite Analysis | Research Focus |

| GC-MS / LC-MS | High sensitivity and selectivity for known target compounds. nih.govnih.gov | Quantifying known metabolites (e.g., PFCAs) and targeted analysis. |

| HRMS | Enables identification of unknown metabolites through accurate mass measurement and fragmentation analysis. nih.gov | Non-targeted screening for novel degradation products. |

| ¹⁹F-NMR | Directly detects and quantifies all fluorinated species, providing structural information and enabling fluorine mass balance. osti.govnih.gov | Tracking the transformation of the fluorinated moiety and identifying all organofluorine byproducts. |

Exploration of Novel Biomedical Applications (Excluding Dosage/Administration)

The unique physicochemical properties of fluorinated compounds suggest potential for innovative biomedical applications. Research in this area for this compound is nascent but promising.

In proteomics and the broader analysis of biomolecules, fluorinated alcohols have demonstrated utility as mobile phase modifiers in liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Compounds like hexafluoroisopropanol (HFIP) can significantly enhance the MS signal for large molecules like oligonucleotides by improving ionization efficiency. nih.govnih.gov

A key research direction is to investigate whether this compound can offer similar or superior performance. Its properties could be beneficial for:

Protein Solubilization: Its amphiphilic nature could aid in solubilizing membrane proteins or other difficult-to-analyze proteins for subsequent mass spectrometry analysis.

LC-MS Performance: It could be explored as an alternative mobile phase additive to improve chromatographic separation and electrospray ionization of peptides and proteins. researchgate.net The choice of the optimal fluorinated alcohol is often dependent on the specific analyte and the ion-pairing agent used, indicating a need for empirical studies. nih.gov

Retinal ischemia, a condition caused by insufficient blood flow to the retina, can lead to severe vision loss. arvojournals.orgnih.gov One novel therapeutic strategy under investigation is the use of oxygen nanobubbles (ONBs) to deliver oxygen directly to hypoxic retinal tissue. arvojournals.orgnih.govnih.gov These ONBs are typically stabilized by a shell, and the high gas-dissolving capacity of fluorinated compounds makes them ideal candidates for this purpose.

Future research should explore the potential of this compound or its derivatives as components in ONB formulations. researchgate.net Key characteristics of ONBs under development are summarized below. arvojournals.orgnih.gov

| Property | Reported Value | Relevance to Application |

| Size | ~220 nm in diameter | Nanosize allows for potential passage through ocular barriers. |

| Zeta Potential | -58.8 mV | High negative charge contributes to colloidal stability, preventing aggregation. |

| Oxygen Release | 74.06 µg of O₂ released after 12 hours at 37°C | Demonstrates capacity for sustained oxygen delivery to target tissues. |

The perfluorobutyl chain of this compound could form a stable interface between the oxygen gas core and the aqueous environment, potentially creating stable and effective ONBs for mitigating hypoxia in the eye. arvojournals.orgnih.gov

Computational Design of Functionalized Materials

Molecular dynamics (MD) simulations and other computational chemistry methods are powerful tools for predicting the physicochemical properties and behavior of molecules, saving significant time and resources in materials development. nih.govresearchgate.net For this compound, computational studies can bridge the gap between its molecular structure and its macroscopic properties.

Future research directions include:

Predicting Interfacial Behavior: MD simulations can model how this compound molecules behave at interfaces (e.g., air-water, oil-water), which is crucial for designing surfactants, emulsifiers, or coating agents. nih.gov

Modeling Self-Assembly: Computational tools can predict how derivatives of this alcohol might self-assemble into micelles, vesicles, or other nanostructures in solution, guiding the design of novel drug delivery systems or reaction vessels.

Virtual Screening of Derivatives: In silico methods can be used to design and screen libraries of functionalized derivatives of this compound, identifying candidates with optimized properties (e.g., enhanced surface activity, specific binding capabilities) before undertaking costly and time-consuming laboratory synthesis. researchgate.netgithub.io

Q & A

Q. What are the established synthesis routes for 1H,1H-perfluoropentan-1-ol, and how do reaction conditions influence yield?

The compound is synthesized via telomerization of tetrafluoroethylene with methanol, often co-producing derivatives like 1H,1H,7H-perfluoroheptanol. Key variables include temperature, pressure, and catalyst selection, which directly affect reaction efficiency and byproduct formation. For instance, lower temperatures favor telomerization over polymerization, improving selectivity .

Q. How do pressure and temperature affect the density of this compound in experimental settings?

Experimental data (Table 4 in ) show density increases linearly with pressure and decreases with temperature. At 298 K, density rises from 1.62 g/mL (0.1 MPa) to 1.75 g/mL (100 MPa). Such trends are critical for designing high-pressure reactors or calibration standards .

Q. What safety protocols are recommended for handling this compound in laboratory environments?

Safety guidelines emphasize PPE (gloves, goggles), ventilation, and avoiding skin/eye contact. Storage requires airtight containers in cool, dry areas. Spills should be neutralized with inert absorbents and disposed of via licensed hazardous waste services .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

NMR (¹⁹F and ¹H) and FT-IR are standard. ¹⁹F NMR resolves fluorinated chain configurations, while FT-IR identifies -OH stretching (~3600 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹). Mass spectrometry (EI/ESI) confirms molecular weight (MW 232.07) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., density) of this compound be resolved?

Contradictions arise from measurement conditions (e.g., purity, instrumentation). For example, density values range from 1.62 g/mL (experimental high-pressure data) to 1.66 g/mL (lit. values at 25°C). Researchers should cross-validate using standardized methods (e.g., vibrating-tube densitometry) and report temperature/pressure explicitly .

Q. What environmental persistence and bioaccumulation risks are associated with this compound?

As a per- and polyfluoroalkyl substance (PFAS), it exhibits potential for long-term environmental persistence. PBT/vPvB assessments () are lacking, but structural analogs like 6:2 FTOH () show moderate bioaccumulation. Advanced studies should employ OECD 307/309 guidelines for degradation and bioaccumulation factor (BAF) analysis .

Q. What role does this compound play in enhancing nanotube composite materials?

Its amphiphilic nature improves dispersion of carbon nanotubes in hydrophobic matrices. Studies suggest fluorinated chains reduce interfacial tension, enabling uniform nanotube alignment. Performance is quantified via SEM/EDS and tensile testing .

Q. How can trace quantities of this compound be quantified in environmental samples?

LC-MS/MS with isotope dilution (e.g., ¹³C-labeled internal standards) achieves detection limits <1 ng/L. Methanol-based calibration standards ( ) are recommended. Solid-phase extraction (SPE) using C18 or WAX cartridges optimizes recovery rates in water/soil matrices .

Q. What are the mechanistic pathways for thermal degradation of this compound?

Pyrolysis-GC/MS studies indicate cleavage of C-F bonds above 300°C, yielding HF and perfluoroalkenes. Intermediate radicals (e.g., •CF₂) recombine to form longer-chain fluorocarbons. Kinetic modeling (Arrhenius parameters) is essential for predicting combustion byproducts .

Methodological Notes

- Experimental Design : Always include controls for fluorinated compound reactivity (e.g., blank runs in catalysis studies).

- Data Validation : Cross-check fluorinated alcohol purity via elemental analysis (C/F/O ratios) and chromatographic retention times.

- Ethical Compliance : Adhere to PFAS regulatory frameworks (e.g., EU REACH, U.S. EPA PFAS Action Plan) during disposal and environmental testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.